molecular formula C10H10F2O2 B1399108 3-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 1250203-60-1

3-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B1399108
M. Wt: 200.18 g/mol
InChI Key: TVMRJYHAVDILDA-UHFFFAOYSA-N
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Description

“3-(2,3-Difluorophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Difluorophenyl)-2-methylpropanoic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 258.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 109.9±23.2 °C . The compound has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 125.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

A study by Dilber et al. (2008) discusses the synthesis of β-hydroxy-β-arylpropanoic acids, a class of compounds structurally similar to NSAIDs like ibuprofen, which includes derivatives like 3-(2,3-Difluorophenyl)-2-methylpropanoic acid. Their research highlights the anti-inflammatory activity of these compounds, comparing them to standard NSAIDs, and evaluating their molecular docking potential as COX-2 inhibitors (Dilber et al., 2008).

Thermochemical Properties

Verevkin's research (2000) focuses on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, a structurally related compound. The study provides insights into the enthalpies of vaporization or sublimation, which are crucial for understanding the physical behavior of these acids under different conditions (Verevkin, 2000).

Chiral Separation Techniques

Wu et al. (2016) discuss the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids, including those with structures similar to 3-(2,3-Difluorophenyl)-2-methylpropanoic acid, using chiral supercritical fluid chromatography (SFC). This study is significant for the separation of chiral compounds, which is a critical process in pharmaceutical research and development (Wu et al., 2016).

Enantioselective Synthesis

Jeulin et al. (2007) presented a method for the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, showcasing the potential for producing chiral compounds with high precision. This research is relevant for creating enantiomerically pure substances, which are important in drug development and other areas of chemistry (Jeulin et al., 2007).

Bio-Production of Related Compounds

Jers et al. (2019) explored the bio-production of 3-hydroxypropanoic acid from glycerol, highlighting advances in metabolic engineering and synthetic biology. This research is pertinent to the production of chemicals like 3-(2,3-Difluorophenyl)-2-methylpropanoic acid, demonstrating the potential of biotechnological methods in chemical synthesis (Jers et al., 2019).

Organometallic Chemistry Applications

Erker (2005) discusses the use of tris(pentafluorophenyl)borane in organic and organometallic chemistry, which could be relevant for reactions involving 3-(2,3-Difluorophenyl)-2-methylpropanoic acid. This research demonstrates the versatility of boron Lewis acids in catalyzing various chemical reactions, including those relevant to the synthesis and modification of complex organic compounds (Erker, 2005).

properties

IUPAC Name

3-(2,3-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMRJYHAVDILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Difluorophenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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